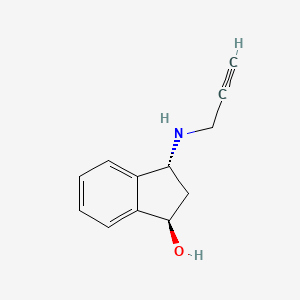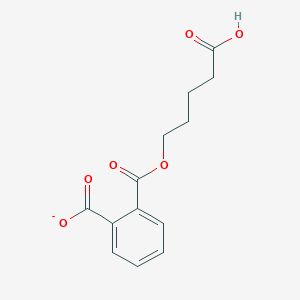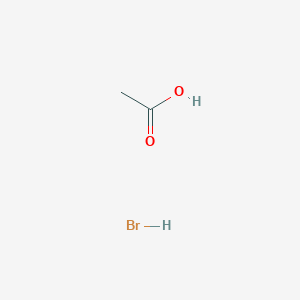
Pregnanetriol 3a-O-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnanetriol 3a-O-b-D-glucuronide is a steroid glucosiduronic acid. It is a derivative of pregnanetriol, a metabolite of progesterone. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, which encompasses all the exposures an individual encounters throughout their lifetime .
Aplicaciones Científicas De Investigación
Pregnanetriol 3a-O-b-D-glucuronide has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Pregnanetriol 3a-O-b-D-glucuronide, also known as PREGNANETRIOL 3ALPHA-O-BETA-D-GLUCURONIDE, is a metabolite of progesterone . Progesterone is a key hormone in the female reproductive system, playing a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a metabolite of progesterone, this compound is likely to interact with progesterone receptors in the body. These receptors are found in various tissues, including the uterus, cervix, vagina, mammary glands, and brain
Biochemical Pathways
This compound is part of the steroid glucosiduronic acid pathway . It is produced as a result of the metabolism of progesterone, a process that involves various enzymes and biochemical reactions
Pharmacokinetics
It is known that it is excreted in the urine during the luteal phase . This suggests that it undergoes renal clearance. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound is used as a marker for ovulation in women . Its presence in urine can indicate the occurrence of ovulation, which is a crucial part of the female reproductive cycle.
Análisis Bioquímico
Biochemical Properties
Pregnanetriol 3a-O-b-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It is a prominent biomarker extensively utilized within the biomedical industry, holding paramount significance in studying bile acid metabolic status. The detailed structure of this compound facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxyl group of pregnanetriol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pregnanetriol 3a-O-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Pregnanediol glucuronide: This compound is the major metabolite of progesterone and the C3α glucuronide conjugate of pregnanediol.
Pregnanetriol glucuronide: Another similar compound, which is a glucuronide conjugate of pregnanetriol.
Uniqueness
Pregnanetriol 3a-O-b-D-glucuronide is unique due to its specific structure and the position of the glucuronic acid conjugation. This structural uniqueness influences its metabolic pathways and biological activities, distinguishing it from other similar compounds .
Propiedades
Número CAS |
74915-85-8 |
|---|---|
Fórmula molecular |
C27H44O9 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |
Clave InChI |
DUXHVCKABSGLJH-OPVTUZOVSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
SMILES isomérico |
C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
Sinónimos |
(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)



